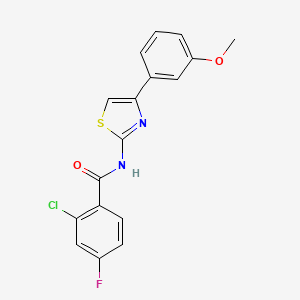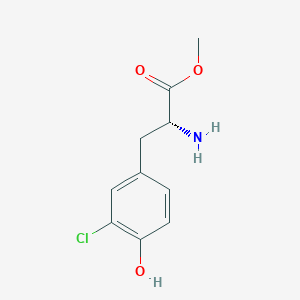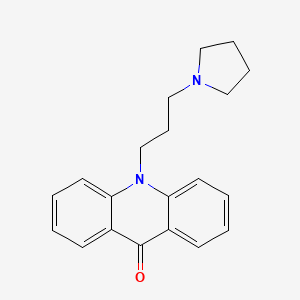
10-(3-(Pyrrolidin-1-yl)propyl)acridin-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(3-(Pyrrolidin-1-yl)propyl)acridin-9(10H)-one is a synthetic organic compound that belongs to the acridine family. Acridines are known for their planar structure and ability to intercalate into DNA, making them significant in various scientific fields, including medicinal chemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(Pyrrolidin-1-yl)propyl)acridin-9(10H)-one typically involves the following steps:
Starting Material: The synthesis begins with acridin-9(10H)-one.
Alkylation: The acridin-9(10H)-one is alkylated with 3-chloropropylamine to introduce the propyl chain.
Cyclization: The intermediate product undergoes cyclization with pyrrolidine to form the final compound.
The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. These methods ensure scalability and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
10-(3-(Pyrrolidin-1-yl)propyl)acridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acridinone moiety to acridine.
Substitution: Nucleophilic substitution reactions can occur at the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Acridine derivatives.
Substitution: Various substituted acridine compounds.
Scientific Research Applications
10-(3-(Pyrrolidin-1-yl)propyl)acridin-9(10H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a DNA intercalator, useful in studying DNA-protein interactions.
Industry: Utilized in the development of fluorescent probes and dyes for various analytical techniques.
Mechanism of Action
The mechanism of action of 10-(3-(Pyrrolidin-1-yl)propyl)acridin-9(10H)-one primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to inhibition of DNA replication and transcription. The compound targets the DNA double helix, inserting itself between base pairs and stabilizing the DNA structure.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: Another acridine derivative with antiseptic properties.
Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.
Uniqueness
10-(3-(Pyrrolidin-1-yl)propyl)acridin-9(10H)-one is unique due to its specific structural modifications, which enhance its DNA intercalation properties and potential therapeutic applications. Its pyrrolidine moiety provides additional binding interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H22N2O |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
10-(3-pyrrolidin-1-ylpropyl)acridin-9-one |
InChI |
InChI=1S/C20H22N2O/c23-20-16-8-1-3-10-18(16)22(19-11-4-2-9-17(19)20)15-7-14-21-12-5-6-13-21/h1-4,8-11H,5-7,12-15H2 |
InChI Key |
GUZKPTOXVOEWEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



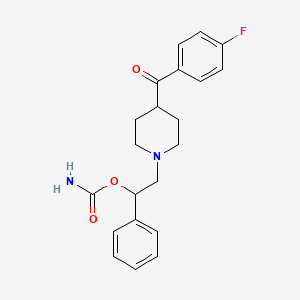
![[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14135382.png)
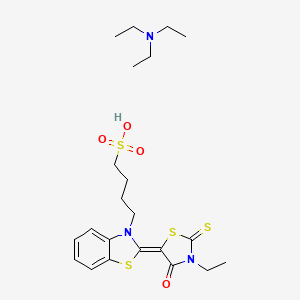
![N-{2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]benzene-1-sulfonyl}acetamide](/img/structure/B14135388.png)
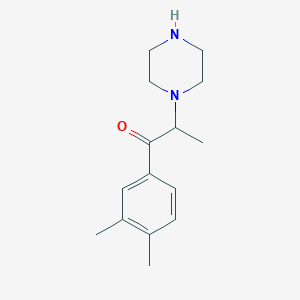
![(2E)-2-[4-(2-oxo-5-pentyltetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarboxamide](/img/structure/B14135395.png)
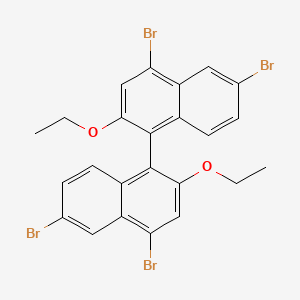
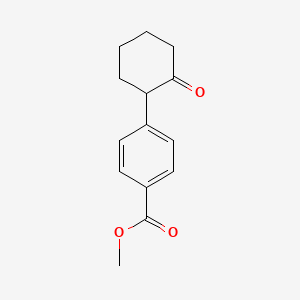
![methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-3,7,12-tris(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14135415.png)

